Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(2-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups, including an ester, an amide, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(2-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Ester Group: The ester group is introduced via esterification, typically using ethanol and an acid catalyst.
Amidation: The amide groups are introduced through a reaction with appropriate amines, such as cyclohexylamine and 2-methoxybenzoyl chloride.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(2-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(2-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate due to its unique structure and biological activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(2-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(2-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Amide-Containing Compounds: Molecules with similar amide groups but different core structures.
Ester-Containing Compounds: Compounds with ester groups but different aromatic rings.
The uniqueness of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(2-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE lies in its combination of functional groups and its potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H28N2O5S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
ethyl 5-(cyclohexylcarbamoyl)-2-[(2-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H28N2O5S/c1-4-30-23(28)18-14(2)19(21(27)24-15-10-6-5-7-11-15)31-22(18)25-20(26)16-12-8-9-13-17(16)29-3/h8-9,12-13,15H,4-7,10-11H2,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
QNGIUJBJJZIDJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.